molecular formula C25H20FNO5 B12460646 2-(4-fluorophenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate

2-(4-fluorophenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Cat. No.: B12460646
M. Wt: 433.4 g/mol
InChI Key: ZYNFFYIKOUYRTA-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound that features a fluorophenyl group, an oxoethyl group, and a benzoate ester linked to a hexahydro-2H-4,7-methanoisoindol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate typically involves multi-step organic reactions. A common approach might include:

    Formation of the fluorophenyl oxoethyl intermediate: This could involve the reaction of 4-fluorobenzaldehyde with an appropriate reagent to introduce the oxoethyl group.

    Synthesis of the hexahydro-2H-4,7-methanoisoindol intermediate: This might involve a Diels-Alder reaction followed by functional group modifications.

    Esterification: The final step would involve the esterification of the benzoic acid derivative with the previously synthesized intermediates under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxoethyl group.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate
  • 2-(4-bromophenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Uniqueness

The presence of the fluorophenyl group in 2-(4-fluorophenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate may impart unique electronic properties, potentially enhancing its reactivity or binding affinity compared to similar compounds with different substituents.

Properties

Molecular Formula

C25H20FNO5

Molecular Weight

433.4 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate

InChI

InChI=1S/C25H20FNO5/c1-13-10-16-11-19(13)22-21(16)23(29)27(24(22)30)18-8-4-15(5-9-18)25(31)32-12-20(28)14-2-6-17(26)7-3-14/h2-10,16,19,21-22H,11-12H2,1H3

InChI Key

ZYNFFYIKOUYRTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OCC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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